![molecular formula C21H18ClOP B12553543 Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane CAS No. 143554-45-4](/img/structure/B12553543.png)
Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a chloro group, a triphenylphosphine moiety, and a prop-2-yn-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with prop-2-yn-1-ol in the presence of a chlorinating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common chlorinating agents include thionyl chloride or phosphorus trichloride. The reaction proceeds as follows:
Step 1: Triphenylphosphine is dissolved in an appropriate solvent such as dichloromethane.
Step 2: Prop-2-yn-1-ol is added to the solution.
Step 3: The chlorinating agent is added dropwise to the reaction mixture while maintaining a low temperature.
Step 4: The reaction mixture is stirred for several hours until completion.
Step 5: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control of temperature and pressure. The product is then purified using industrial-scale purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as primary amines or thiols are used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Substituted phosphines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The prop-2-yn-1-yloxy group provides additional reactivity, allowing the compound to engage in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler analog without the prop-2-yn-1-yloxy group.
Chloro(diphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane: A similar compound with diphenyl groups instead of triphenyl.
Chloro(triphenyl)[(ethynyl)oxy]-lambda~5~-phosphane: A compound with an ethynyl group instead of prop-2-yn-1-yloxy.
Uniqueness
Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
143554-45-4 |
|---|---|
Molekularformel |
C21H18ClOP |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
chloro-triphenyl-prop-2-ynoxy-λ5-phosphane |
InChI |
InChI=1S/C21H18ClOP/c1-2-18-23-24(22,19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h1,3-17H,18H2 |
InChI-Schlüssel |
HYVKILKOGXHGON-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


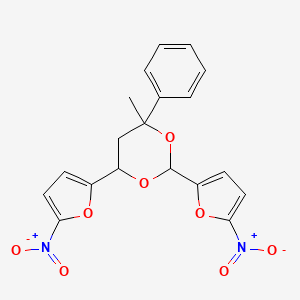
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)

![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
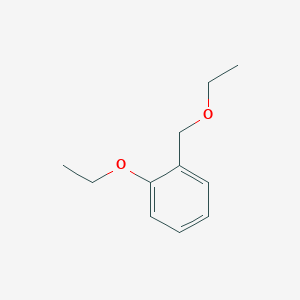
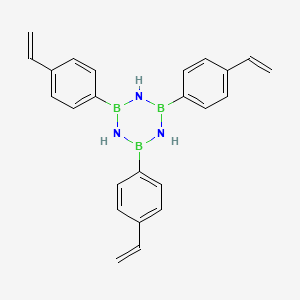
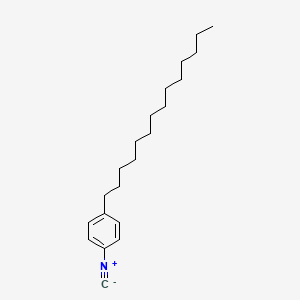
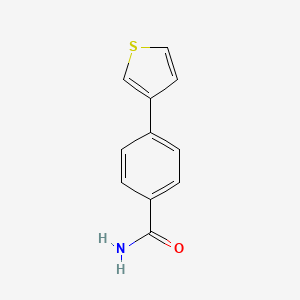
![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)
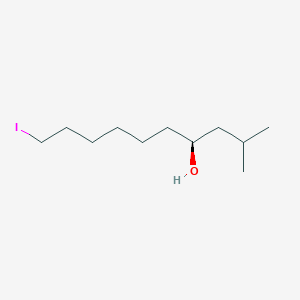
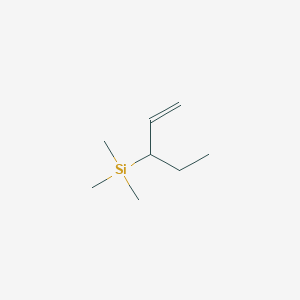
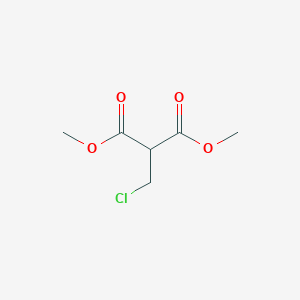
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
